molecular formula C13H19NO2 B12713911 1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- CAS No. 141809-35-0

1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl-

Cat. No.: B12713911
CAS No.: 141809-35-0
M. Wt: 221.29 g/mol
InChI Key: UTWWXUIOUMVPNU-UHFFFAOYSA-N
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Description

1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- is a chemical compound with a complex structure that includes a butanone backbone, a phenyl group, and a hydroxyethyl-methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- typically involves multi-step organic reactions. One common approach is the reaction of 1-phenyl-1-butanone with 2-hydroxyethylamine under controlled conditions to introduce the hydroxyethyl-methylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethyl-methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl-methylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanone, 2-(dimethylamino)-1-[4-[(2-hydroxyethyl)methylamino]phenyl]-2-(phenylmethyl)
  • 4-Hydroxy-2-butanone

Comparison

1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

141809-35-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]-1-phenylbutan-1-one

InChI

InChI=1S/C13H19NO2/c1-14(10-11-15)9-5-8-13(16)12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3

InChI Key

UTWWXUIOUMVPNU-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)C1=CC=CC=C1)CCO

Origin of Product

United States

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